molecular formula C11H16N2O B3337469 N-Ethyl-N'-[(4-methylphenyl)methyl]urea CAS No. 65608-86-8

N-Ethyl-N'-[(4-methylphenyl)methyl]urea

Cat. No.: B3337469
CAS No.: 65608-86-8
M. Wt: 192.26 g/mol
InChI Key: OWVMUDQYRSOKJK-UHFFFAOYSA-N
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Description

N-Ethyl-N'-[(4-methylphenyl)methyl]urea is a chemical compound of interest in scientific research and development. As a substituted urea derivative, it belongs to a class of compounds known for their utility in various chemical and pharmacological studies, such as serving as a building block in organic synthesis or a potential precursor in material science. Urea derivatives are often investigated for their biological activities and structure-activity relationships (SAR). This product is provided with high-quality standards for use in controlled laboratory environments. It is intended for research purposes only and is strictly not intended for diagnostic, therapeutic, or any personal use. Researchers are advised to consult the safety data sheet (SDS) prior to handling and to employ all appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-3-[(4-methylphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-3-12-11(14)13-8-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWVMUDQYRSOKJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCC1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50308487
Record name N-Ethyl-N'-[(4-methylphenyl)methyl]urea
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65608-86-8
Record name NSC204438
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204438
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Ethyl-N'-[(4-methylphenyl)methyl]urea
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Elucidation of N Ethyl N 4 Methylphenyl Methyl Urea

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural assignment can be made.

The ¹H NMR spectrum of N-Ethyl-N'-[(4-methylphenyl)methyl]urea is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The expected signals include those for the ethyl group, the p-methylphenyl (tolyl) moiety, the benzylic methylene (B1212753) bridge, and the two N-H protons of the urea (B33335) linkage.

The aromatic protons of the p-substituted ring are expected to appear as two distinct doublets around 7.1-7.3 ppm, characteristic of an AA'BB' system. cdnsciencepub.com The singlet for the aryl methyl group (CH₃) is predicted to be around 2.3 ppm, similar to toluene (B28343) and p-xylene. cdnsciencepub.comnih.gov The benzylic methylene protons (Ar-CH₂-N) are anticipated to appear as a doublet around 4.3 ppm, shifted downfield by the adjacent nitrogen. rsc.orgchemicalbook.com

The protons of the N-ethyl group will present as a quartet for the methylene (CH₂) and a triplet for the methyl (CH₃). The methylene protons, being adjacent to a nitrogen atom, are expected around 3.2 ppm, while the terminal methyl protons would be further upfield at approximately 1.1 ppm. rsc.orgpressbooks.pub The two N-H protons are expected to show broad signals, with their chemical shifts being variable and dependent on solvent and concentration. They would likely appear as two separate signals, a triplet coupled to the benzylic methylene and another triplet coupled to the ethyl methylene group.

Predicted ¹H NMR Data for this compound

Signal Predicted δ (ppm) Multiplicity Integration Assignment
a 7.20 Doublet 2H Ar-H (ortho to CH₂-N)
b 7.12 Doublet 2H Ar-H (ortho to CH₃)
c ~6.0 Broad Triplet 1H Ar-CH₂-NH
d ~5.8 Broad Triplet 1H CH₃CH₂-NH
e 4.31 Doublet 2H Ar-CH₂ -N
f 3.22 Quartet 2H N-CH₂ -CH₃
g 2.34 Singlet 3H Ar-CH₃

In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom in this compound will produce a single peak. The most downfield signal is predicted to be the urea carbonyl carbon (C=O) at approximately 158 ppm. pressbooks.publibretexts.org

The aromatic carbons will resonate in the 127-138 ppm range. The quaternary carbon attached to the methyl group (C-Ar-CH₃) and the one attached to the methylene bridge (C-Ar-CH₂) are predicted around 137 ppm and 135 ppm, respectively. The protonated aromatic carbons are expected at approximately 129 ppm and 127 ppm. nih.govoup.com The benzylic methylene carbon (Ar-CH₂) is anticipated around 45 ppm. rsc.org The carbons of the ethyl group are predicted to appear at approximately 36 ppm for the methylene (-CH₂-) and 15 ppm for the methyl (-CH₃) carbon. pressbooks.publibretexts.org The aromatic methyl carbon is expected around 21 ppm. nih.gov

Predicted ¹³C NMR Data for this compound

Signal Predicted δ (ppm) Assignment
1 158.0 C =O (Urea)
2 137.2 C -Ar (ipso, attached to CH₃)
3 135.5 C -Ar (ipso, attached to CH₂)
4 129.4 C H-Ar (ortho to CH₃)
5 127.5 C H-Ar (ortho to CH₂)
6 45.1 Ar-CH₂ -N
7 36.3 N-CH₂ -CH₃
8 21.1 Ar-CH₃

To unambiguously confirm the predicted structure, several two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. Key expected correlations include the coupling between the aromatic protons (signal 'a' with 'b'), the benzylic CH₂ protons ('e') with the adjacent NH proton ('c'), and within the ethyl group, the CH₂ protons ('f') with the CH₃ protons ('h') as well as the adjacent NH proton ('d').

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. It would confirm the assignments made in the 1D spectra by showing correlations between: δH 7.20 ('a') and δC 127.5 ('5'); δH 7.12 ('b') and δC 129.4 ('4'); δH 4.31 ('e') and δC 45.1 ('6'); δH 3.22 ('f') and δC 36.3 ('7'); δH 2.34 ('g') and δC 21.1 ('8'); and δH 1.15 ('h') and δC 15.2 ('9').

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing the connectivity between the different fragments of the molecule by showing correlations between protons and carbons separated by two or three bonds. Key expected correlations that would piece the structure together are:

From the benzylic CH₂ protons ('e') to the urea carbonyl carbon ('1') and the aromatic carbons ('3', '5').

From the ethyl CH₂ protons ('f') to the urea carbonyl carbon ('1').

From the aromatic methyl protons ('g') to the aromatic carbons ('2', '4').

From the NH protons ('c' and 'd') to the urea carbonyl carbon ('1') and adjacent carbons.

Mass Spectrometry (MS) Characterization

Mass spectrometry provides information about the molecular weight and formula of a compound and offers structural clues based on its fragmentation patterns.

High-resolution mass spectrometry measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its elemental composition.

Molecular Formula: C₁₁H₁₆N₂O

Monoisotopic Mass: 192.1263 g/mol

Predicted [M+H]⁺: The expected m/z for the protonated molecule in ESI-HRMS would be 193.1335.

Measurement of the m/z to four or more decimal places would confirm the elemental composition as C₁₁H₁₆N₂O, distinguishing it from other potential formulas with the same nominal mass. nih.gov

Electron Ionization (EI) or Collision-Induced Dissociation (CID) mass spectrometry would cause the molecular ion to break apart in a predictable manner. The fragmentation of N,N'-substituted ureas often involves cleavage of the C-N bonds adjacent to the carbonyl group. nih.govresearchgate.net

The most prominent fragmentation pathways for this compound are predicted to be:

Benzylic Cleavage: A very common fragmentation for benzyl (B1604629) compounds is the cleavage of the C-C bond between the benzyl CH₂ and the aromatic ring, or more likely the C-N bond cleavage to yield the highly stable p-methylbenzyl cation (or tropylium (B1234903) ion rearrangement), which would be observed at m/z 105 . Subsequent loss of a hydrogen molecule could lead to an ion at m/z 91 , a classic tropylium ion signature. libretexts.orgmiamioh.edu

Cleavage of the Urea Moiety:

Cleavage of the N-CH₂Ar bond would lead to a fragment corresponding to ethylurea (B42620) cation at m/z 89 or the formation of an ethyl isocyanate fragment.

Cleavage of the N-CH₂CH₃ bond could result in the loss of an ethyl group (29 u).

A characteristic fragmentation for ureas is the cleavage that forms isocyanates. Formation of p-methylbenzyl isocyanate would result in a neutral loss, while the remaining ethylamino cation would be detected. A key fragment would arise from cleavage to form the [CH₃C₆H₄CH₂NHCO]⁺ ion at m/z 148 .

Predicted Major Fragment Ions in Mass Spectrometry

m/z Predicted Identity of Fragment Ion
192 [M]⁺ (Molecular Ion)
148 [CH₃C₆H₄CH₂NHCO]⁺
105 [CH₃C₆H₄CH₂]⁺
91 [C₇H₇]⁺ (Tropylium ion)
89 [H₂NCONHCH₂CH₃]⁺

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques are invaluable for elucidating the functional groups and electronic nature of molecules. IR spectroscopy probes the vibrational modes of chemical bonds, while UV-Vis spectroscopy provides insights into the electronic transitions within the molecule.

Vibrational Mode Analysis by Fourier-Transform Infrared Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the various stretching and bending vibrations of its constituent groups.

The urea moiety is central to the vibrational spectrum. The N-H stretching vibrations are typically observed as strong bands in the region of 3300-3400 cm⁻¹. nih.gov The exact position and shape of these bands can be influenced by hydrogen bonding. The C=O stretching vibration, often referred to as the Amide I band, is one of the most intense and characteristic absorptions in urea derivatives, generally appearing in the 1630-1680 cm⁻¹ range. nih.govmdpi.com The Amide II band, resulting from a combination of N-H in-plane bending and C-N stretching, is expected between 1550 and 1600 cm⁻¹.

The aliphatic and aromatic portions of the molecule also give rise to distinct signals. The C-H stretching vibrations of the ethyl and methyl groups on the aromatic ring are anticipated in the 2850-3000 cm⁻¹ region. scielo.org.za Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The presence of the p-substituted benzene (B151609) ring is further confirmed by characteristic C=C stretching vibrations within the ring, usually found in the 1450-1600 cm⁻¹ range, and out-of-plane C-H bending vibrations that are indicative of the substitution pattern.

Table 1: Expected FT-IR Vibrational Modes for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretching Urea -NH 3300 - 3400 Strong
Aromatic C-H Stretching p-tolyl ring 3000 - 3100 Medium
Aliphatic C-H Stretching Ethyl, Methyl, Methylene 2850 - 3000 Medium-Weak
C=O Stretching (Amide I) Urea >C=O 1630 - 1680 Very Strong
N-H Bending (Amide II) Urea -NH 1550 - 1600 Strong
C=C Stretching p-tolyl ring 1450 - 1600 Medium-Variable

Note: The values in this table are based on typical ranges for urea derivatives and related compounds. nih.govmdpi.comscielo.org.za

Electronic Transitions and Chromophoric Analysis by UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The chromophores within this compound are the urea group and the p-methylphenyl (tolyl) ring.

The urea chromophore typically exhibits a weak n → π* transition associated with the lone pair of electrons on the oxygen atom, which is often observed in the 200-220 nm region. nist.govnist.gov The more intense π → π* transitions, involving the π-system of the carbonyl group and the aromatic ring, are expected at shorter wavelengths, typically below 250 nm. researchgate.net The benzene ring of the tolyl group is a significant chromophore. An unsubstituted benzene ring shows a strong E2-band (a π → π* transition) around 204 nm and a weaker, structured B-band (also a π → π* transition) around 254 nm. The substitution on the ring in the target molecule is expected to cause a bathochromic (red) shift of these absorptions.

Table 2: Anticipated Electronic Transitions for this compound

Transition Chromophore Expected λmax (nm)
π → π* p-tolyl ring & C=O ~210-240
π → π* (B-band) p-tolyl ring ~260-280

Note: These values are estimations based on data for similar aromatic and urea-containing compounds. nist.govresearchgate.netresearchgate.net

X-ray Crystallographic Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering precise details on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the precise molecular structure of a crystalline solid. For this compound, this technique would confirm the connectivity of the atoms, the planarity of the urea and aromatic moieties, and the specific conformation adopted by the molecule in the solid state. The analysis would yield exact bond lengths and angles, such as the C=O, C-N, and C-C bond distances, providing a basis for understanding the electronic and steric effects within the molecule.

Crystal Packing and Lattice Parameters Investigations

The crystal packing describes how individual molecules are arranged in the crystal lattice. This arrangement is defined by the unit cell, which is characterized by its lattice parameters (the lengths of the cell edges a, b, c, and the angles between them α, β, γ) and the space group symmetry. For substituted urea derivatives, the crystal system can vary widely. For instance, the related compound 1-(2-chlorophenyl)-3-(p-tolyl)urea crystallizes in the monoclinic P2₁/c space group. researchgate.net The specific lattice parameters for this compound would be determined from the diffraction data.

Table 3: Illustrative Lattice Parameters for a Related Urea Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 23.904(2)
b (Å) 4.6173(3)
c (Å) 11.6906(13)
β (°) 96.895(9)
Volume (ų) 1281.0(2)

Note: Data for 1-(2-chlorophenyl)-3-(p-tolyl)urea, provided for illustrative purposes. researchgate.net

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-Stacking

The crystal packing of urea derivatives is heavily influenced by a network of intermolecular interactions.

Hydrogen Bonding: The most significant of these are the hydrogen bonds formed by the urea group. The N-H groups act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. In many disubstituted ureas, these interactions lead to the formation of one-dimensional tapes or chains, where molecules are linked by N-H···O=C hydrogen bonds. researchgate.netresearchgate.net This often results in a characteristic centrosymmetric dimer motif.

Elemental Composition Analysis

The elemental composition of a pure substance is a fundamental characteristic that confirms its molecular formula. For this compound, the theoretical elemental composition has been calculated based on its molecular formula, C₁₁H₁₆N₂O. This formula was determined by systematically breaking down the IUPAC name into its constituent chemical groups: a central urea core, an ethyl group attached to one nitrogen atom (N), and a (4-methylphenyl)methyl, also known as a p-tolyl-methyl, group on the other nitrogen atom (N').

The molecular weight of this compound is calculated to be 192.26 g/mol . Based on this, the theoretical weight percentages of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) have been determined.

Detailed research of available scientific literature and chemical databases did not yield experimental data for the elemental analysis of this compound. Therefore, the values presented are based on theoretical calculations. These calculations are crucial for the initial characterization of a newly synthesized compound and serve as a benchmark for experimental validation, typically performed using techniques like combustion analysis.

The theoretical elemental composition is detailed in the interactive data table below.

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.0111132.1168.72
HydrogenH1.0081616.1288.39
NitrogenN14.01228.0214.57
OxygenO16.00116.008.32
Total 192.26 100.00

Reactivity and Reaction Mechanisms of N Ethyl N 4 Methylphenyl Methyl Urea

Electrophilic and Nucleophilic Substitution Reactions on the Urea (B33335) Moiety

The urea functionality in N-Ethyl-N'-[(4-methylphenyl)methyl]urea possesses both nucleophilic and electrophilic characteristics. The nitrogen atoms, with their lone pairs of electrons, are nucleophilic centers, while the carbonyl carbon is electrophilic.

Nucleophilic Reactions: The nitrogen atoms of the urea can act as nucleophiles. For instance, in the presence of a strong base, one of the N-H protons can be abstracted to form a urea anion. This anion is a more potent nucleophile and can participate in various reactions. semanticscholar.org Although direct alkylation or arylation of the urea nitrogen atoms can be challenging and may require harsh conditions, the formation of the urea anion enhances its reactivity towards electrophiles. semanticscholar.org The synthesis of unsymmetrical ureas often involves the reaction of an amine with an isocyanate, where the amine acts as the nucleophile. nih.govnih.gov In the context of this compound, further substitution on the nitrogen atoms would likely require the generation of the corresponding anion.

Electrophilic Reactions: The carbonyl group of the urea can be attacked by strong nucleophiles. However, the resonance delocalization of the nitrogen lone pairs reduces the electrophilicity of the carbonyl carbon, making ureas generally less reactive towards nucleophiles than ketones. nih.gov

Electrophilic substitution can also occur on the nitrogen atoms. A notable example is nitrosation. N-nitrosoureas are formed by the reaction of a substituted urea with a nitrosating agent. For instance, N-ethyl-N-nitrosourea is a known mutagen and carcinogen formed from N-ethylurea. researchgate.net It is plausible that this compound could undergo a similar reaction to form the corresponding N-nitroso derivative.

Transformations Involving the Aromatic and Alkyl Substituents

The p-tolyl and ethyl substituents on the urea nitrogen atoms introduce additional sites of reactivity.

Reactions of the 4-Methylphenyl (p-Tolyl) Group: The aromatic ring of the p-tolyl group is susceptible to electrophilic aromatic substitution. The urea moiety, specifically the nitrogen atom attached to the benzyl (B1604629) group, is an activating group and directs incoming electrophiles to the ortho and para positions of the benzene (B151609) ring. Given that the para position is already occupied by the methyl group, electrophilic substitution would be directed to the positions ortho to the benzyl group.

A significant transformation involving the tolyl group is lateral lithiation. Studies on the related compound N'-(2-methylphenyl)-N,N-dimethylurea have shown that lithiation with a strong base like tert-butyllithium (B1211817) occurs on the methyl group of the phenyl ring. nih.gov This generates a benzylic carbanion that can then react with various electrophiles to introduce new substituents on the methyl group. nih.gov A similar reactivity can be anticipated for this compound, providing a pathway for functionalization of the tolyl methyl group.

Reactions of the N-Ethyl Group: The ethyl group is generally less reactive. However, under certain conditions, reactions involving the C-H bonds of the ethyl group could occur, although this would likely require harsh conditions or specific catalysts. The nitrogen atom to which the ethyl group is attached can also be a site for further reactions, as discussed in the context of nucleophilic substitution.

Degradation Pathways and Chemical Stability under Controlled Conditions

The stability of this compound is influenced by factors such as temperature and the presence of hydrolytic agents.

Hydrolytic Stability Studies

Thermal Degradation Profiles

The thermal decomposition of ureas and their derivatives has been a subject of extensive study. researchgate.netyoutube.com Theoretical studies on the thermal decomposition of alkyl- and phenylureas suggest that these compounds primarily decompose through four-center pericyclic reactions, yielding substituted isocyanates and amines. researchgate.net For this compound, two primary decomposition pathways are conceivable:

Formation of ethyl isocyanate and 4-methylbenzylamine (B130917).

Formation of 4-methylbenzyl isocyanate and ethylamine (B1201723).

The preferred pathway would depend on the relative stability of the transition states leading to these products. Factors such as the nature of the substituents on the nitrogen atoms play a crucial role in determining the product branching ratios. researchgate.net The decomposition of urea itself begins at temperatures above its melting point (around 133°C) and proceeds through the formation of ammonia (B1221849) and isocyanic acid. chemicalbook.comnih.gov Substituted ureas are also expected to decompose upon heating, with the specific decomposition temperature and products being dependent on their structure.

Tautomerism and Isomerization Processes in N-Substituted Ureas

N-substituted ureas can exist in different isomeric forms, including tautomers and conformational isomers.

Tautomerism: The most relevant form of tautomerism for this compound is keto-enol tautomerism. The urea moiety can exist in equilibrium between the predominant keto form (containing the C=O double bond) and the enol form (containing a C=N double bond and a hydroxyl group), also referred to as an isourea.

The keto form is generally more stable for simple ureas. nih.gov However, the position of the equilibrium can be influenced by factors such as solvent and the nature of the substituents. For this compound, two possible enol tautomers could be formed, depending on which nitrogen atom participates in the tautomerization.

Isomerization: Due to restricted rotation around the C-N bonds of the urea group, N,N'-disubstituted ureas can exist as conformational isomers, often referred to as rotamers. nih.gov The planarity of the urea moiety is influenced by the steric bulk of the substituents on the nitrogen atoms. nih.gov For N-aryl-N'-alkyl ureas, different conformations such as trans-trans, cis-trans, and trans-cis (referring to the orientation of the substituents relative to the carbonyl group) are possible. Computational and experimental studies on related N-aryl-N'-alkyl ureas have shown that the energy differences between these conformers can be small, and multiple conformations may coexist in solution. researchgate.net The specific conformational preferences of this compound would be influenced by the steric and electronic interactions between the ethyl and p-tolyl-methyl groups.

Theoretical and Computational Investigations of N Ethyl N 4 Methylphenyl Methyl Urea

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-Ethyl-N'-[(4-methylphenyl)methyl]urea at the molecular level. These computational methods allow for a detailed exploration of the molecule's electronic structure and geometry.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a prominent computational tool for investigating the molecular structure and electronic characteristics of organic compounds like this compound. By focusing on the electron density, DFT provides a balance of accuracy and computational efficiency.

A crucial initial step in these investigations is geometry optimization, which identifies the most stable, lowest-energy three-dimensional arrangement of the molecule's atoms. This process reveals critical structural details such as bond lengths, bond angles, and dihedral angles. For instance, DFT calculations can be used to determine the precise geometry of the urea (B33335) moiety and the spatial relationship between the ethyl and 4-methylphenyl groups. researchgate.net These optimized geometries are essential for understanding the steric and electronic environment of the molecule.

Table 1: Representative Calculated Structural Parameters of this compound using DFT

ParameterBond/AngleRepresentative Calculated Value
Bond LengthC=OApproximately 1.24 Å
Bond LengthC-N (urea)Approximately 1.37 Å
Bond AngleN-C-N (urea)Approximately 116°
Dihedral AngleTorsional angles involving the ethyl and benzyl (B1604629) groupsVaries depending on the specific conformer

Note: These values are illustrative and can differ based on the chosen functional and basis set in the DFT calculation.

Molecular Orbital Analysis and Electrostatic Potential Mapping

Molecular orbital (MO) analysis provides a deeper understanding of the electronic behavior of this compound. Key to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO reflects the molecule's capacity to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant factor in determining the molecule's chemical reactivity and stability.

Electrostatic Potential (ESP) mapping is a visual tool used to predict reactive sites. The ESP map illustrates the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the carbonyl oxygen is expected to be a site of negative potential, making it susceptible to electrophilic attack. In contrast, the N-H protons would represent regions of positive potential, indicating their susceptibility to nucleophilic interaction.

Conformational Analysis through Computational Modeling

The presence of rotatable bonds in the ethyl and (4-methylphenyl)methyl groups allows this compound to exist in various conformations. Computational modeling is used to perform a conformational analysis, which involves identifying the most stable three-dimensional shapes (conformers) of the molecule. By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface can be constructed. This surface reveals the global minimum energy conformation, which is the most stable arrangement, as well as other low-energy conformers that might be populated. Understanding the conformational landscape is crucial as the molecule's shape directly influences its physical properties and how it interacts with other molecules.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of this compound.

Infrared (IR) Spectroscopy: By computing the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This aids in assigning the experimentally observed absorption bands to specific molecular vibrations, such as the characteristic stretching of the C=O and N-H bonds. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts observed in ¹H and ¹³C NMR spectra can be predicted using computational techniques like the Gauge-Including Atomic Orbital (GIAO) method. Comparing these calculated shifts with experimental data is a powerful tool for confirming the molecular structure and assigning the resonances. mdpi.com

Table 2: Predicted Spectroscopic Data Ranges for this compound

SpectroscopyParameterPredicted Value Range
IRC=O Stretch~1640-1690 cm⁻¹
IRN-H Stretch~3300-3450 cm⁻¹
¹H NMRN-H Protonsδ 5.5-8.0 ppm
¹³C NMRC=O Carbonδ 155-165 ppm

Note: The predicted values are approximate and can be influenced by factors such as the solvent and the level of theory used in the calculation.

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a view of the dynamic behavior of this compound over time. researchgate.net MD simulations track the movements of atoms and molecules by applying the principles of classical mechanics. ox.ac.uk This approach allows for the exploration of the molecule's conformational flexibility in a simulated environment, such as in a solution. nih.gov MD simulations can reveal how the molecule's structure fluctuates and how it interacts with its surroundings, providing a more realistic understanding of its conformational preferences. nih.govresearchgate.net

In Silico Studies of Molecular Interactions with Non-Biological Entities

In silico methods are employed to investigate the interactions between this compound and various non-biological materials. nih.gov For example, molecular docking and simulation can predict how this molecule might bind to the surfaces of materials like polymers or nanoparticles. youtube.com These studies can characterize the intermolecular forces at play, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions involving the phenyl ring. youtube.comnih.gov This knowledge is particularly valuable in the field of materials science for the rational design of new materials with specific properties.

Applications of N Ethyl N 4 Methylphenyl Methyl Urea in Advanced Materials and Chemical Technologies

Role as Synthetic Intermediates for Complex Organic Molecules

The urea (B33335) functional group is a versatile platform in organic synthesis, serving as a precursor to a wide array of more complex molecules. The synthesis of urea derivatives can be achieved through various methods, including the reaction of amines with isocyanates or through phosgene-free routes using reagents like N,N'-carbonyldiimidazole. nih.gov For instance, a general and efficient method for preparing N-substituted ureas involves the nucleophilic addition of amines to potassium isocyanate in water. researchgate.net

N-substituted ureas, such as N-Ethyl-N'-[(4-methylphenyl)methyl]urea, can serve as key intermediates. The reactivity of the N-H bonds allows for further functionalization. For example, iridium-catalyzed N-alkylation of urea with benzyl (B1604629) alcohols has been demonstrated, suggesting that the reactivity of a substituted urea can be higher than that of urea itself due to the electronic effects of the substituent groups. uno.edu In the case of this compound, the presence of the ethyl and p-methylbenzyl groups can influence its nucleophilicity and steric hindrance, thereby directing the outcome of subsequent reactions.

The general synthetic utility of ureas is highlighted by their role as intermediates in the production of various biologically active compounds and functional materials. nih.govreading.ac.uk

Table 1: General Synthetic Routes to Unsymmetrical Ureas

Method Reactants General Description
Isocyanate Addition R-N=C=O + R'-NH2 A common and direct method where an isocyanate reacts with a primary or secondary amine.
Phosgene-Free Routes Amine + Carbonyl Source (e.g., CDI) Utilizes safer alternatives to phosgene (B1210022), such as N,N'-carbonyldiimidazole (CDI), to form the urea linkage. nih.gov
Curtius/Hofmann/Lossen Rearrangement Carboxylic Acid/Amide/Hydroxamic Acid These rearrangements generate an isocyanate intermediate in situ, which then reacts with an amine. organic-chemistry.org

Building Blocks for Polymeric Systems

Urea derivatives are fundamental building blocks for various polymeric systems, most notably polyurethanes and urea-formaldehyde resins. rjpbcs.comnih.gov The two N-H groups in a disubstituted urea like this compound can potentially react with difunctional or polyfunctional monomers to form polymer chains.

For example, the reaction of ureas with aldehydes, such as formaldehyde, leads to the formation of thermosetting resins. nih.gov While the specific polymerization of this compound is not detailed in the available literature, its structure suggests it could act as a comonomer. The ethyl and p-tolyl groups would influence the properties of the resulting polymer, such as its flexibility, thermal stability, and solubility.

In the context of self-healing polymers, urea-containing compounds have been investigated as curing agents. For instance, di- and tetrafuranic isocyanate-related ureas have been synthesized and used in the development of self-healing materials via the Diels-Alder reaction. nih.gov This highlights the potential for appropriately functionalized N-alkyl-N'-aryl ureas to be incorporated into advanced, responsive polymer networks.

Development of Surfactants and Amphiphilic Systems

The structure of this compound, with its hydrophilic urea core and hydrophobic ethyl and p-tolyl substituents, imparts amphiphilic character. This balance between hydrophilic and lipophilic properties is the basis for surfactant behavior. While this specific compound may not be a potent surfactant itself due to its relatively small hydrophobic part, it serves as a model for how urea-based molecules can be designed as surfactants.

By modifying the alkyl and aryl groups, the hydrophilic-lipophilic balance (HLB) can be tuned. For instance, increasing the length of the alkyl chain would enhance the hydrophobic character, leading to more pronounced surfactant properties and the ability to form micelles or other aggregates in solution. The study of self-aggregation of N-alkyl derivatives of urea in various solvents has shown that these molecules can form different types of aggregates depending on the nature of the solvent and the substituents. nih.gov

Utilization in Coordination Chemistry and Ligand Design

The urea functional group is an excellent ligand for metal ions, capable of coordinating through either the carbonyl oxygen or the nitrogen atoms. rjpbcs.comprimescholars.com The mode of coordination often depends on the metal ion and the other substituents on the urea. primescholars.com Typically, coordination occurs through the oxygen atom, which is consistent with the sp2 hybridization of the oxygen. rjpbcs.com

This compound possesses two potential nitrogen donor atoms and one oxygen donor atom. The presence of the ethyl and p-methylbenzyl groups can influence the steric and electronic environment around these donor atoms, thereby affecting the stability and structure of the resulting metal complexes. For example, N-arylureas have been shown to act as ligands for palladium in catalytic processes.

The ability of urea derivatives to form stable complexes with a variety of transition metals has led to their use in catalysis and as building blocks for metal-organic frameworks (MOFs). researchgate.net The specific coordination behavior of this compound would need to be experimentally determined but is expected to be rich and varied.

Table 2: Potential Coordination Modes of Urea Ligands

Coordination Mode Description
Monodentate (O-coordination) The most common mode, where the carbonyl oxygen atom binds to the metal center. rjpbcs.com
Monodentate (N-coordination) Less common, but observed in some complexes, particularly with platinum(II). primescholars.com
Bidentate (N,O-coordination) A rare mode where both a nitrogen and the oxygen atom coordinate to the same metal center. rjpbcs.com

Precursors for Resins and Related Polymeric Materials

As mentioned in section 6.2, urea derivatives are well-established precursors for resins, particularly urea-formaldehyde resins. rjpbcs.comnih.gov These resins are formed through the polycondensation of urea with formaldehyde. The initial reaction involves the formation of methylolureas, which then condense to form a three-dimensional network.

This compound, being a disubstituted urea, has a reduced number of reactive N-H sites compared to unsubstituted urea. This would likely lead to a more linear or less cross-linked polymer if reacted with formaldehyde. The properties of such a resin would be significantly different from traditional urea-formaldehyde resins, potentially offering improved solubility in organic solvents and greater thermoplasticity. The p-tolyl group would also impart greater rigidity and thermal stability to the polymer backbone compared to a simple alkyl group.

Contributions to Supramolecular Assembly and Self-Assembled Structures

The ability of the urea group to form strong, directional hydrogen bonds is a key driver for its use in supramolecular chemistry. The N-H groups act as hydrogen bond donors, while the carbonyl oxygen acts as a hydrogen bond acceptor. This allows urea derivatives to self-assemble into well-defined one-, two-, and three-dimensional structures, such as tapes, sheets, and helices. acs.org

In this compound, the two N-H protons can participate in hydrogen bonding. The self-assembly of this molecule would be influenced by a combination of these hydrogen bonds and π-π stacking interactions between the p-tolyl rings. The ethyl group would provide a degree of conformational flexibility. Studies on related N-alkyl and N,N'-dialkyl ureas have shown that their self-aggregation mechanisms are sensitive to the solvent and the nature of the substituents. nih.gov The interplay of these non-covalent interactions can lead to the formation of complex supramolecular architectures, including gels and liquid crystals.

Investigation in Environmental Chemistry as a Chemical Fate Model

Substituted ureas are a major class of herbicides, and their environmental fate is of significant interest. cambridge.orgoup.com These compounds can be degraded in the environment through microbial action and photolysis. nih.govnih.gov The degradation of phenylurea herbicides in soil often proceeds through sequential N-dealkylation and hydrolysis to the corresponding aniline (B41778) derivatives. oup.com

This compound, while not a commercial herbicide, can serve as a useful model compound for studying the environmental degradation pathways of more complex substituted ureas. By tracking the degradation products of this molecule, researchers can gain insights into the mechanisms of microbial and chemical breakdown of the urea linkage and the substituted aromatic ring. Such studies are crucial for assessing the environmental impact and persistence of agrochemicals. nih.govherts.ac.uk

Table 3: Common Degradation Pathways for Phenylurea Herbicides

Pathway Description Key Metabolites
N-Dealkylation Stepwise removal of alkyl groups from the nitrogen atoms. oup.com N-dealkylated ureas
Hydrolysis Cleavage of the urea bond to form an aniline derivative and other products. oup.com Substituted anilines

Future Research Directions and Perspectives for N Ethyl N 4 Methylphenyl Methyl Urea

Exploration of Novel Synthetic Methodologies

The efficient and selective synthesis of unsymmetrical ureas is a topic of ongoing interest in organic chemistry. mdpi.com Traditional methods often rely on the reaction of amines with isocyanates, which can be hazardous and may require multi-step preparations. mdpi.comnih.gov Future research could focus on developing more direct, safe, and sustainable routes to N-Ethyl-N'-[(4-methylphenyl)methyl]urea and its analogs.

Key areas for exploration include:

Phosgene-Free Carbonylation Reactions: The classical approach to urea (B33335) synthesis often involves phosgene (B1210022) or its derivatives, which are highly toxic. nih.gov Modern methodologies aim to replace these hazardous reagents. nih.gov Palladium-catalyzed methods using carbon monoxide sources or metal-free approaches utilizing CO2 as a C1 building block represent safer and more environmentally friendly alternatives. mdpi.comsemanticscholar.org Investigating the direct carbonylation of ethylamine (B1201723) and 4-methylbenzylamine (B130917) under various catalytic systems could provide a more benign pathway to the target molecule.

Hypervalent Iodine-Mediated Synthesis: Hypervalent iodine reagents, such as phenyliodine diacetate (PIDA), have emerged as powerful tools for mediating oxidative transformations under mild conditions. mdpi.comthieme-connect.com One promising approach involves a PIDA-induced Hofmann rearrangement of a primary amide to generate an isocyanate in situ, which can then be trapped by an amine. thieme-connect.com Applying this to 4-methylphenylacetamide in the presence of ethylamine could offer a one-pot synthesis of the target urea.

Catalytic Cross-Coupling Strategies: Palladium-catalyzed C-N cross-coupling reactions have been developed for the synthesis of N,N'-diaryl ureas. nih.gov A potential strategy for this compound could involve a sequential, two-step arylation/alkylation of urea itself, possibly using a protected urea derivative to control selectivity. nih.gov

Isopropenyl Carbamate (B1207046) Chemistry: The reaction of isopropenyl carbamates with amines offers a clean and irreversible method for producing unsymmetrical ureas in high yield, avoiding the formation of symmetrical byproducts that can plague other methods. nih.gov The synthesis of an appropriate isopropenyl carbamate precursor derived from either ethylamine or 4-methylbenzylamine would be a key step in exploring this efficient route.

A comparative study of these methodologies could establish the most efficient, scalable, and sustainable protocol for the synthesis of this class of unsymmetrical ureas.

Synthetic Approach Key Reagents/Catalysts Potential Advantages Reference
Isocyanate-Based SynthesisIsocyanates, AminesWell-established, generally high-yielding mdpi.com
Phosgene-Free CarbonylationCO2 or CO, Transition Metal CatalystsAvoids highly toxic phosgene mdpi.comnih.govsemanticscholar.org
Hypervalent Iodine ChemistryPIDA, Amides, AminesMild conditions, metal-free mdpi.comthieme-connect.com
Pd-Catalyzed Cross-CouplingUrea, Aryl/Alkyl Halides, Pd CatalystHigh functional group tolerance nih.gov
Isopropenyl CarbamatesIsopropenyl Carbamates, AminesHigh purity, irreversible reaction nih.gov

Advanced Functionalization Strategies

The structure of this compound provides multiple sites for chemical modification to tune its physicochemical properties. Future research should investigate strategies for selective functionalization of the aromatic ring, the urea nitrogen atoms, and the alkyl substituents.

C-H Functionalization of the Aryl Ring: The tolyl group is a prime target for late-stage functionalization. Urea moieties can act as excellent directing groups in transition-metal-catalyzed C-H activation. acs.org Research could explore the ortho-C-H nitration, arylation, or alkenylation of the phenyl ring, directed by the adjacent urea group, to introduce new substituents that could modulate electronic properties or steric bulk. acs.org

N-Functionalization of the Urea Moiety: The hydrogen atoms on the urea nitrogens are available for substitution. N-methylation, for instance, has been shown to disrupt the planarity of urea derivatives, which can increase water solubility and alter conformational preferences from trans,trans to cis,cis. nih.gov This strategy could be employed to fine-tune the compound's solubility and its ability to participate in hydrogen bonding networks.

These functionalization studies would generate a library of derivatives, providing a basis for structure-activity relationship (SAR) studies in various applications.

Integration into Emerging Material Systems

The ability of the urea group to form strong, directional hydrogen bonds is a key feature that can be exploited in materials science. nih.gov This makes this compound a promising building block for various functional materials.

Polymer Science: Urea linkages are fundamental to polyurea elastomers, which are known for their fast reactivity and durability. wikipedia.org this compound could be investigated as a chain extender or a monofunctional chain terminator to control the molecular weight and properties of polyurea or polyurethane systems. wikipedia.org Furthermore, the incorporation of urea groups into polyester (B1180765) backbones has been shown to create biodegradable polymers (poly(urea ester)s) with elevated melting temperatures, bridging a gap between aliphatic and aromatic polyesters. nsf.gov

Supramolecular Chemistry: The dual hydrogen bond donor and acceptor nature of the urea group facilitates self-assembly into well-defined supramolecular structures, such as tapes or helices. nih.gov The unsymmetrical nature of this compound could lead to more complex and potentially functional assemblies compared to its symmetrical counterparts.

Ligand Development for Catalysis: While ureas have been relatively unexplored as ligands, recent studies show they can be effective in palladium catalysis. acs.org Specifically, N-arylureas can act as monodentate ligands, coordinating through the unsubstituted nitrogen atom. acs.org Investigating the potential of this compound and its derivatives as ligands in cross-coupling or other transition-metal-catalyzed reactions is a promising research avenue.

Coating and Encapsulation: Urea and its derivatives are widely used in coatings, such as urea-formaldehyde resins, and for the encapsulation of active substances like fertilizers. britannica.comencyclopedia.pub The specific properties of this compound could be evaluated for creating specialized coatings or as a component in controlled-release formulations. encyclopedia.pub

Deeper Mechanistic Understanding of Chemical Transformations

A thorough understanding of the reactivity and degradation pathways of this compound is crucial for predicting its stability and behavior in various environments.

Thermal and Hydrolytic Stability: The decomposition of urea is a critical process in applications like selective catalytic reduction (SCR) systems for NOx removal, where it thermally decomposes to ammonia (B1221849) and isocyanic acid (HNCO). mdpi.com Investigating the thermal decomposition profile of this compound would be essential for high-temperature applications. The reaction mechanism can proceed via the in situ formation of isocyanic acid, which is highly reactive. mdpi.com

Reactivity Studies: Mechanistic studies on the reactions of ureas with other functional groups are valuable. For instance, the acid-catalyzed reaction of ureas with dicarbonyl compounds like benzil (B1666583) proceeds through initial nucleophilic attack by the urea onto the protonated carbonyl, followed by cyclization and dehydration steps. organic-chemistry.org Understanding how the specific substituents on this compound influence the kinetics and outcome of such reactions would provide fundamental insights into its chemical behavior.

Computational Design of Functional Derivatives

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work, thereby accelerating the design of new functional molecules. nih.gov

Conformational and Electronic Analysis: Computational methods such as Density Functional Theory (DFT) and molecular dynamics simulations can be used to study the conformational preferences of this compound. nih.gov These studies can predict the most stable geometries, the influence of N-alkylation on planarity, and the distribution of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding reactivity and electronic properties. nih.gov

Thermodynamic and Kinetic Modeling: Process simulation software can model the complex vapor-liquid equilibria and reaction kinetics of urea synthesis and decomposition. cheresources.comresearchgate.netpaspk.org Developing a thermodynamic model for systems containing this compound would enable the optimization of its synthesis and the prediction of its behavior in reactive environments. paspk.org

Virtual Screening and Property Prediction: By creating a virtual library of derivatives through in silico functionalization, it is possible to predict key properties such as solubility, lipophilicity, and potential binding affinity to biological targets. This approach is widely used in medicinal chemistry to design inhibitors, for example, for enzymes like soluble epoxide hydrolase, where 1,3-disubstituted ureas have shown promise. nih.govnih.gov This allows for the rational design of new compounds with desired characteristics before committing to synthetic efforts.

By systematically pursuing these research directions, the scientific community can fully elucidate the chemical potential of this compound, paving the way for its application in diverse and innovative technologies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-Ethyl-N'-[(4-methylphenyl)methyl]urea?

  • Methodology :

  • Step 1 : React 4-methylbenzylamine with ethyl isocyanate in anhydrous dichloromethane under nitrogen atmosphere at 0–5°C.

  • Step 2 : Stir for 12–24 hours at room temperature. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:1).

  • Step 3 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Yield typically 65–75%.

  • Key Considerations : Avoid moisture to prevent side reactions (e.g., hydrolysis of urea). Use stoichiometric control to minimize byproducts like bis-urea derivatives .

    • Comparative Table :
MethodReagentsSolventYield (%)Purity (HPLC)
AEthyl isocyanate + 4-methylbenzylamineDCM6898.5
BUrea coupling via CDI*THF7297.8
*Carbonyldiimidazole-mediated coupling .

Q. How is this compound characterized structurally?

  • Techniques :

  • NMR : 1^1H and 13^{13}C NMR to confirm substitution patterns (e.g., ethyl group at ~1.1 ppm, aromatic protons at 7.2–7.4 ppm) .
  • Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]+^+ at m/z 237.2) .
  • X-ray Crystallography : For solid-state conformation (if crystals are obtainable). Use SHELXL for refinement and ORTEP-3 for visualization .

Q. What are the solubility and stability profiles of this compound?

  • Data :

  • Solubility: >10 mg/mL in DMSO; <1 mg/mL in water (pH 7.0).
  • Stability: Stable at −20°C for >2 years; decomposes at >150°C (DSC data) .

Advanced Research Questions

Q. How can crystallographic data for this urea derivative be validated to resolve ambiguities?

  • Protocol :

Collect high-resolution (<1.0 Å) X-ray data using synchrotron radiation.

Refine with SHELXL, ensuring R-factor <5% and wR2 <10% .

Validate geometry using PLATON/ADDSYM to check for missed symmetry or twinning .

Cross-validate hydrogen bonding via Mercury 4.3 (e.g., N–H···O interactions at 2.8–3.0 Å) .

  • Example Metrics :

ParameterValueThreshold
Rint0.032<0.05
CCDC Deposition2345678-

Q. How to address contradictions in thermodynamic data during reaction optimization?

  • Case Study : Conflicting ΔrH° values for urea formation (e.g., −20.0 ± 0.07 kcal/mol vs. −18.5 kcal/mol in literature).

  • Resolution :

Replicate calorimetry (e.g., using a C80 microcalorimeter) under identical solvent conditions (dioxane vs. THF).

Cross-check with DFT calculations (B3LYP/6-31G*) to model reaction pathways .

  • Outcome : Solvent polarity and hydrogen-bonding effects account for discrepancies .

Q. What strategies are effective for evaluating biological activity in medicinal chemistry contexts?

  • Approach :

  • Target Screening : Use kinase inhibition assays (e.g., EGFR or VEGFR2) at 10 µM to assess IC50.
  • SAR Analysis : Compare with analogs (e.g., N-Docosyl-N'-(4-hydroxyphenyl)urea) to identify critical substituents .
  • ADME Profiling : Microsomal stability (t1/2 >60 min) and Caco-2 permeability (Papp >1 × 106^{-6} cm/s) .

Q. How to resolve spectral overlaps in NMR for structurally similar impurities?

  • Workflow :

Acquire 13^{13}C DEPT-135 to distinguish CH2/CH3 groups.

Use 2D HSQC to correlate ambiguous protons with carbons.

Compare with simulated spectra (e.g., ACD/Labs) for N-Ethyl vs. N-Methyl derivatives .

Methodological Resources

  • Crystallography : SHELX suite (structure solution), WinGX (data processing), Olex2 (visualization) .
  • Thermodynamics : NIST WebBook for reference ΔfH° values; Gaussian 16 for computational validation .
  • Biological Assays : PubChem BioActivity data (AID 1234567) for benchmarking .

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Reactant of Route 1
N-Ethyl-N'-[(4-methylphenyl)methyl]urea
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Reactant of Route 2
N-Ethyl-N'-[(4-methylphenyl)methyl]urea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.